molecular formula C20H20ClP B1333397 ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE CAS No. 896-33-3

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE

Cat. No.: B1333397
CAS No.: 896-33-3
M. Wt: 326.8 g/mol
InChI Key: NJXBVBPTDHBAID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is an organic compound with the chemical formula C20H20ClP. It is a white to pale yellow crystalline solid that is soluble in water and alcohol. This compound is commonly used as a reagent in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides .

Mechanism of Action

Target of Action

The primary target of Ethyl(triphenyl)phosphonium chloride is the aldehydes or ketones in organic compounds . The compound interacts with these targets to initiate a transformation known as the Wittig reaction .

Mode of Action

Ethyl(triphenyl)phosphonium chloride operates through a mechanism known as the Wittig reaction . This reaction involves the compound, also referred to as an organophosphorus ylide, reacting with aldehydes or ketones to produce substituted alkenes . The location of the double bond in the resulting alkene is absolutely fixed, providing a significant advantage over mixtures often produced by alcohol dehydration .

Biochemical Pathways

The Wittig reaction, facilitated by Ethyl(triphenyl)phosphonium chloride, affects the biochemical pathway involving the synthesis of alkenes from aldehydes or ketones . The reaction leads to the formation of a double bond in a specific location within the alkene, altering the structure of the original compound .

Pharmacokinetics

It’s known that the compound is sensitive to moisture and should be stored in a sealed environment at 4°c .

Result of Action

The primary result of the action of Ethyl(triphenyl)phosphonium chloride is the formation of substituted alkenes from aldehydes or ketones . This transformation, known as the Wittig reaction, results in the creation of a double bond in a specific location within the alkene .

Action Environment

The efficacy and stability of Ethyl(triphenyl)phosphonium chloride can be influenced by environmental factors. For instance, the compound is sensitive to moisture and requires storage in a sealed environment at 4°C . Furthermore, the reaction it facilitates, the Wittig reaction, requires the presence of very strong bases for complete formation of ylides .

Preparation Methods

Synthetic Routes and Reaction Conditions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE can be synthesized through the reaction of triphenylphosphine with ethyl chloride. The process involves adding triphenylphosphine to an organic solvent, followed by the dropwise addition of ethyl chloride. The mixture is then heated to a temperature of 120-160°C and maintained under a pressure of 8-12 kg/cm² for 30-40 hours. After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated by centrifugation and drying .

Industrial Production Methods: In industrial settings, the production of ethyl(triphenyl)phosphonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity, often exceeding 94% yield and 99% purity .

Chemical Reactions Analysis

Types of Reactions: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE primarily undergoes substitution reactions to form phosphonium ylides, which are key intermediates in the Wittig reaction. This reaction converts aldehydes and ketones into alkenes .

Common Reagents and Conditions:

Major Products: The major products of reactions involving ethyl(triphenyl)phosphonium chloride are alkenes, formed through the Wittig reaction .

Comparison with Similar Compounds

Uniqueness: ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE is unique due to its specific use in the Wittig reaction to form ethyl-substituted alkenes. Its stability and high reactivity make it a valuable reagent in organic synthesis compared to its methyl and chloromethyl counterparts .

Properties

IUPAC Name

ethyl(triphenyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20P.ClH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXBVBPTDHBAID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044467
Record name Ethyl(triphenyl)phosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896-33-3
Record name Ethyltriphenylphosphonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=896-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl(triphenyl)phosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000896333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, ethyltriphenyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl(triphenyl)phosphonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, ethyltriphenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.952
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL(TRIPHENYL)PHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6R98590R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Reactant of Route 2
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Reactant of Route 3
Reactant of Route 3
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Reactant of Route 4
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Reactant of Route 5
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Reactant of Route 6
ETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Customer
Q & A

Q1: How does Ethyl(triphenyl)phosphonium chloride facilitate the delivery of compounds to mitochondria?

A1: Ethyl(triphenyl)phosphonium chloride is a lipophilic cation that exploits the mitochondrial membrane potential to accumulate within mitochondria. [] The inner mitochondrial membrane maintains a large negative membrane potential. As a positively charged cation, Ethyl(triphenyl)phosphonium chloride is electrostatically drawn towards and permeates through the mitochondrial membrane, carrying its cargo into the mitochondria. [] This allows for targeted delivery of compounds, like the ebselen derivative MitoPeroxidase 2 discussed in the study, to mitigate oxidative damage specifically within the mitochondria. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.